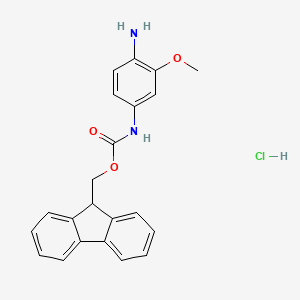

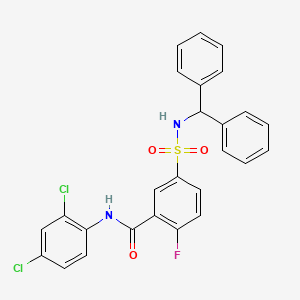

9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride” is a chemical compound with the CAS Number: 2413905-20-9 . It has a molecular weight of 396.87 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C22H20N2O3.ClH/c1-26-21-12-14 (10-11-20 (21)23)24-22 (25)27-13-19-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)19;/h2-12,19H,13,23H2,1H3, (H,24,25);1H . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Scientific Research Applications

Chemical and Physiological Properties

The study by Neish (2010) on 9-aminofluorene derivatives, including 9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride, detailed the chemical reactions leading to the formation of N-carbethoxy derivatives and substituted ammonium carbamates. It also explored the physiological effects such as local anaesthesia and the impact on uterine contraction, demonstrating the compound's potential in medical research applications (Neish, 2010).

Crystal Structure Analysis

Yamada et al. (2008) reported on the crystal structure of a related compound, highlighting its molecular configuration and intermolecular hydrogen bonding. This research contributes to understanding the structural aspects of fluoren-9-ylmethyl derivatives, which is crucial for designing new materials and pharmaceuticals (Yamada et al., 2008).

Biotransformation Studies

The ability of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites from 9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride was investigated by Waldau et al. (2009). This study provides insights into the environmental fate and biodegradation of fluorene derivatives, which could inform pollution remediation strategies (Waldau et al., 2009).

Synthesis Techniques

Research by Le and Goodnow (2004) described a convenient synthesis method for fluoren-9-ylmethoxycarbonylamino derivatives. These methods are vital for the development of new chemical entities with potential applications in drug development and material science (Le & Goodnow, 2004).

Fluorescent Electrophilic Reagent

Hsien and Chen (2007) focused on the use of a fluorescent electrophilic reagent, related to 9H-Fluoren-9-ylmethyl derivatives, for the enantioresolution of amino acids. This research is particularly relevant in the field of analytical chemistry, offering a method for sensitive and efficient chromatographic determination (Hsien & Chen, 2007).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3.ClH/c1-26-21-12-14(10-11-20(21)23)24-22(25)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-12,19H,13,23H2,1H3,(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKZCOSBEQTJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)

![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)